1-acetyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide is a compound that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-acetyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The yields of these reactions are typically moderate to good, ranging from 51% to 84% . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-acetyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In chemistry, it is used as an analytical reagent and in the preparation of coordination complexes . In biology and medicine, it has shown antimicrobial, antioxidant, anti-inflammatory, and anticancer activities . Its ability to inhibit dihydrofolate reductase (DHFR) makes it a promising candidate for the development of new antimicrobial and anticancer drugs .
Mechanism of Action
The mechanism of action of 1-acetyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of nucleotides . By inhibiting DHFR, this compound disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets and pathways, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
1-acetyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide can be compared with other sulfonamide derivatives, such as 2-(arylamino)-N-(4-(morpholino-sulfonyl)phenyl)acetamides . These compounds share similar structural features and biological activities but may differ in their potency and specificity . The unique combination of the piperidine and sulfonamide moieties in this compound contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
1-acetyl-N-(4-piperidin-1-ylsulfonylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-15(23)21-13-9-16(10-14-21)19(24)20-17-5-7-18(8-6-17)27(25,26)22-11-3-2-4-12-22/h5-8,16H,2-4,9-14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBTPLXNZNNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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